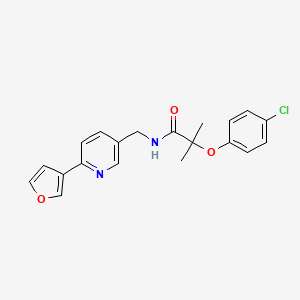

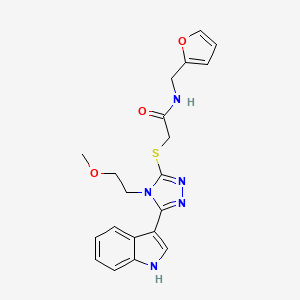

![molecular formula C11H15ClN2O3 B2957398 Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride CAS No. 208259-33-0](/img/structure/B2957398.png)

Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride, also known as MAPA, is a chemical compound used in scientific research. MAPA has been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Research by Zhong-cheng and Shu Wan-yin (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, highlighting the efficiency and yield of each process step. This study showcases the chemical synthesis capabilities involving complex molecules similar to Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride (Zhong-cheng & Wan-yin, 2002).

Mechanistic Insights

- Hydrolysis Mechanism : The kinetics and mechanism of cyclopentolate hydrochloride hydrolysis in alkaline solutions were studied by A. Roy (1995), providing insight into ester hydrolysis mechanisms that could be relevant to understanding the behavior of Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride in similar conditions (Roy, 1995).

Derivative Generation and Applications

- Derivative Synthesis : D. Horton and K. Philips (1972) explored the synthesis of methyl 2-deoxy-2-diazo-d-arabino-hexonate and its behavior upon photolysis and thermolysis, leading to the generation of a pyrazole derivative. Such research demonstrates the potential for creating structurally diverse derivatives from complex esters (Horton & Philips, 1972).

Photochemical and Electrochemical Studies

- Photochemical Reactions : Y. Kurauchi, Hideo Nobuhara, and K. Ohga (1986) investigated the electron-transfer-initiated photoreactions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions, leading to various adducts. This highlights the potential of Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride for similar photochemical studies (Kurauchi et al., 1986).

Biochemical Applications

- Anticancer Drug Synthesis : T. S. Basu Baul et al. (2009) discussed the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs, demonstrating the application of complex esters in developing novel anticancer agents (Basu Baul et al., 2009).

properties

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8;/h2-6,10H,7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMUKPIBFWZEGS-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 140999672 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957323.png)

![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)

![3-[(4,6-Dimethylpyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2957327.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)

![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2957329.png)

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957332.png)